molecular formula C11H7F2IO B14792521 1-(Difluoromethoxy)-5-iodonaphthalene

1-(Difluoromethoxy)-5-iodonaphthalene

Cat. No.: B14792521
M. Wt: 320.07 g/mol
InChI Key: RRQRZYRMDYULRR-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-5-iodonaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group at the first position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-5-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method is the halogenation of naphthalene derivatives followed by the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, recycling of reagents and solvents is often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-5-iodonaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different naphthalene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1-(Difluoromethoxy)-5-iodonaphthalene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique chemical properties.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-iodonaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-5-iodonaphthalene
  • 1-(Difluoromethoxy)-2-iodonaphthalene
  • 1-(Difluoromethoxy)-4-iodonaphthalene

Comparison: 1-(Difluoromethoxy)-5-iodonaphthalene is unique due to the specific positioning of the difluoromethoxy group and the iodine atom on the naphthalene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

1-(difluoromethoxy)-5-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-6-2-3-7-8(10)4-1-5-9(7)14/h1-6,11H

InChI Key

RRQRZYRMDYULRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)OC(F)F

Origin of Product

United States

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